2,4-Diaminophenoxyethanol chemical structure and properties
2,4-Diaminophenoxyethanol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Diaminophenoxyethanol is an aromatic amine, predominantly utilized in its dihydrochloride and sulfate salt forms. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, with a primary focus on its role in cosmetic science as an oxidative hair dye coupler. The document details available toxicological data and outlines the mechanism of action in hair coloring formulations. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, this guide includes a visualization of the oxidative hair dyeing process to elucidate the compound's functional role.
Chemical Structure and Identification
2,4-Diaminophenoxyethanol is characterized by a benzene ring substituted with two amino groups at positions 2 and 4, and a 2-hydroxyethoxy group at position 1. The presence of amino and hydroxyl functional groups makes it a reactive molecule, particularly in oxidation-reduction reactions.
The compound is most commonly handled and used as its dihydrochloride or sulfate salt to improve its stability and solubility in aqueous formulations.[1]
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 2-(2,4-diaminophenoxy)ethanol[1] |
| CAS Number (Free Base) | 70643-19-5[2][3] |
| CAS Number (Dihydrochloride) | 66422-95-5[4] |
| CAS Number (Sulfate) | 70643-20-8[2] |
| Molecular Formula (Free Base) | C₈H₁₂N₂O₂[1][2] |
| Molecular Formula (Dihydrochloride) | C₈H₁₂N₂O₂·2HCl[1] |
| Molecular Formula (Sulfate) | C₈H₁₂N₂O₂·H₂SO₄[5] |
| SMILES | C1=CC(=C(C=C1N)N)OCCO[1] |
| InChI Key | WCPGNFONICRLCL-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of 2,4-Diaminophenoxyethanol and its salts are crucial for its application in formulations. The dihydrochloride salt, in particular, exhibits high water solubility, a key characteristic for its use in aqueous hair dye systems.[1] There have been conflicting reports in the literature regarding its solubility, with some sources incorrectly stating insolubility in water.[6] However, extensive data confirms its high aqueous solubility.[1][7]
Table 2: Physicochemical Data
| Property | Value | Form |
| Molecular Weight | 168.19 g/mol [1] | Free Base |
| 241.11 g/mol [8] | Dihydrochloride | |
| 266.27 g/mol [5] | Sulfate | |
| Appearance | Solid[1] | Free Base |
| White to grey or pale pink-grey crystalline powder[1] | Dihydrochloride | |
| Melting Point | ≥222 °C[3] | Free Base |
| 222-224 °C[4] | Dihydrochloride | |
| Boiling Point | 400.2 °C at 760 mmHg (Predicted)[1][3] | Free Base |
| Density | 1.274 g/cm³[3] | Free Base |
| Water Solubility | 425 g/L at 20 °C[1][7] | Dihydrochloride |
| Organic Solvent Solubility | Slightly soluble in DMSO and methanol; Insoluble in acetone and 95% ethanol.[1] | Dihydrochloride |
| logP (Partition Coefficient) | 0.99 or -0.98 at 20°C (discrepancy in literature)[1][7] | Dihydrochloride |
| Flash Point | 215.5 °C[1] | Not Specified |
Synthesis and Manufacturing
While detailed proprietary synthesis protocols are not publicly available, the general manufacturing process for 2,4-Diaminophenoxyethanol and its salts is understood to proceed via the same route.[9][10] The synthesis typically involves the use of phenol derivatives and ethylene glycol as starting materials.[1] The introduction of the amino groups is achieved using ammonia or primary amines under controlled temperature and catalytic conditions.[1] The final product is then purified, with purity for the dihydrochloride salt typically ranging from 98.7% to 99.4%.[9]
Applications
Cosmetic Industry
The primary application of 2,4-Diaminophenoxyethanol and its salts is as a "coupler" ingredient in permanent (oxidative) hair coloring products.[9][10] In these formulations, it is not the dye itself but a precursor. It reacts with a primary intermediate (a "developer" such as p-phenylenediamine) in the presence of an oxidizing agent, typically hydrogen peroxide, to form the final dye molecules within the hair shaft.[9] This process allows for the formation of various shades depending on the specific couplers and developers used.[11] The maximum recommended on-head concentration for 2,4-Diaminophenoxyethanol HCl in oxidative hair dyes is 2.0%.[7][9]
Other Potential Applications
Due to its chemical structure, 2,4-Diaminophenoxyethanol has potential applications beyond cosmetics. The presence of two reactive amine groups and a hydroxyl group makes it a candidate for:
-
Organic Synthesis: As a building block for more complex molecules.[1]
-
Polymer Chemistry: As a monomer or cross-linking agent in the production of polymers and emulsions.[1][12]
-
Material Science: In the development of specialized materials such as adhesives or coatings.[1]
One source has noted its potential as a cross-linking agent for producing emulsions and its ability to bind to fatty acids.[12] Another mention of potential anti-obesity effects in animals has been made, though this is not substantiated by detailed studies in the available literature.[12]
Experimental Protocols and Analysis
Detailed experimental protocols for the synthesis and toxicological evaluation of 2,4-Diaminophenoxyethanol are typically found in proprietary industry reports or subscription-based scientific journals. The following summarizes the methodologies described in publicly accessible documents.
Acute Oral Toxicity (Summary)
-
Objective: To determine the median lethal dose (LD₅₀).
-
Methodology: The test substance (2,4-Diaminophenoxyethanol HCl) was administered by oral gavage to fasted Sprague Dawley rats at a dose of 1000 mg/kg body weight.[13] In other studies, various doses were administered to mice and rats to determine the LD₅₀ range.[2] Animals were observed for clinical signs of toxicity and mortality over a 14-day period. Body weight was monitored, and a necropsy was performed at the end of the study.[13]
-
Results: The oral LD₅₀ for the dihydrochloride salt has been reported to be between 1000-1191 mg/kg in rats and 1160-1760 mg/kg in mice.[2]
Skin Sensitization - Local Lymph Node Assay (LLNA) (Summary)
-
Objective: To assess the skin sensitization potential.
-
Methodology: 2,4-Diaminophenoxyethanol dihydrochloride was dissolved in a vehicle (DMSO) at various concentrations (e.g., 0.5% to 10% w/v). The solutions were applied to the ears of mice for three consecutive days. A positive control (e.g., alpha-hexylcinnamaldehyde) and a vehicle control were used. After a resting period, lymphocyte proliferation in the auricular lymph nodes was measured by the incorporation of a radiolabeled marker.[7]
-
Results: The compound was determined to be a moderate skin sensitizer, with a calculated EC3 value (the concentration estimated to produce a stimulation index of 3) of 3.2%.[10]
Toxicology and Safety
The safety of 2,4-Diaminophenoxyethanol and its salts has been evaluated by regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS).
Table 3: Toxicological Data for 2,4-Diaminophenoxyethanol HCl
| Test | Species | Route | Result |
| Acute Oral LD₅₀ | Rat | Oral | ~1000 - 1191 mg/kg[2][13] |
| Acute Oral LD₅₀ | Mouse | Oral | 1160 - 1760 mg/kg[2] |
| Skin Irritation | Rabbit | Dermal | Slightly irritating at 4% solution; not an irritant when tested neat.[2] |
| Eye Irritation | Rabbit | Ocular | Practically non-irritating at 4% aqueous solution; an irritant when tested neat.[2] |
| Skin Sensitization | Mouse | Dermal | Moderate sensitizer (LLNA)[10] |
| Genotoxicity | In Vitro | Various | Mutagenic in some in vitro tests (e.g., Ames test).[2][7] |
| NOAEL (13-week study) | Rat | Oral | 20 mg/kg/day[2][7] |
The SCCS concluded that the use of 2,4-Diaminophenoxyethanol and its salts in oxidative hair dye formulations at a maximum final concentration of 2.0% does not pose a risk to the consumer, apart from its skin sensitizing potential.[13] While some in vitro tests showed evidence of mutagenicity, the overall risk assessment in its intended use context was deemed acceptable.[7][14]
Stability and Storage
2,4-Diaminophenoxyethanol dihydrochloride is classified as air-sensitive.[1] It should be stored at room temperature under an inert atmosphere to maintain its stability.[4] Stability studies have shown that aqueous solutions are stable for up to 6 hours at room temperature and 9 days at 4°C when protected from light.[7][13] Solutions in DMSO are stable for up to 4 hours under similar conditions.[7][13] Thermal decomposition may occur at elevated temperatures, potentially releasing toxic hydrogen chloride gas.[1]
Conclusion
2,4-Diaminophenoxyethanol, primarily as its dihydrochloride and sulfate salts, is a well-characterized compound with a principal, well-established role in the cosmetics industry as a hair dye coupler. Its physicochemical properties, particularly the high water solubility of its salts, are well-suited for this application. While it possesses skin sensitization potential, its use is considered safe at the regulated concentrations in hair dye formulations. Its reactivity suggests potential for broader applications in chemical synthesis and material science, though these areas remain less explored in publicly available literature. This guide serves as a foundational resource for professionals requiring a technical understanding of this compound.
References
- 1. Buy 2,4-Diaminophenoxyethanol | 70643-19-5 [smolecule.com]
- 2. View Attachment [cir-reports.cir-safety.org]
- 3. 2,4-Diaminophenoxyethanol | CAS#:70643-19-5 | Chemsrc [chemsrc.com]
- 4. ensince.com [ensince.com]
- 5. 2,4-Diaminophenoxyethanol Sulfate | C8H14N2O6S | CID 21895813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) [jayvirdyechem.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cir-safety.org [cir-safety.org]
- 10. cir-safety.org [cir-safety.org]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. 2,4-Diaminophenoxyethanol 2HCl | 66422-95-5 | FD38978 [biosynth.com]
- 13. health.ec.europa.eu [health.ec.europa.eu]
- 14. nbinno.com [nbinno.com]
